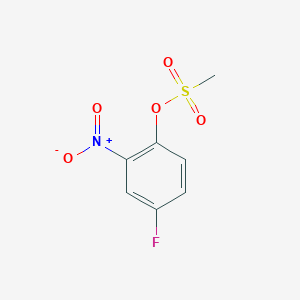

4-Fluoro-2-nitrophenyl methanesulfonate

描述

属性

IUPAC Name |

(4-fluoro-2-nitrophenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO5S/c1-15(12,13)14-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTCTRLQTDRPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254121 | |

| Record name | Phenol, 4-fluoro-2-nitro-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010955-38-9 | |

| Record name | Phenol, 4-fluoro-2-nitro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010955-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-fluoro-2-nitro-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration and Amination Routes

Several advanced methods exist for preparing 4-fluoro-2-nitroaniline, a key precursor:

Microchannel Reactor Nitration : Using a continuous flow microchannel reactor, p-fluoroacetanilide is nitrated with nitric acid under controlled temperature (30–70 °C) and residence time (50–200 seconds), followed by hydrolysis at 90–100 °C to yield 4-fluoro-2-nitroaniline with high yield (83–94%) and purity. This method offers advantages of short reaction time, high efficiency, fewer by-products, and improved safety and process control compared to traditional batch nitration.

Ammonolysis of Difluoronitrobenzene : 3,4-Difluoronitrobenzene can be converted to 2-fluoro-4-nitroaniline via ammonolysis using cuprous oxide as a catalyst in ammonia solution at elevated temperature (120–130 °C) and pressure (1.2–1.8 MPa), achieving product purity >99% by GC.

Nitration of Fluoroacetanilide : Fluoroacetanilide derivatives can be nitrated using fuming nitric acid and sulfuric acid mixtures at low temperature (0–5 °C) to produce nitro-substituted acetanilides, which upon hydrolysis yield the target nitroaniline.

Table 1: Key Parameters for 4-Fluoro-2-nitroaniline Synthesis

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Microchannel Reactor Nitration | p-Fluoroacetanilide + HNO3 | 30–70 °C, 50–200 s + hydrolysis | 83–94 | Continuous flow, high safety and control |

| Ammonolysis | 3,4-Difluoronitrobenzene + NH3 | 120–130 °C, 1.2–1.8 MPa, 18–20 h | >99 (purity) | Cu2O catalyst, industrial scale |

| Batch Nitration + Hydrolysis | Fluoroacetanilide + HNO3 + H2SO4 | 0–5 °C nitration, then hydrolysis | ~78–87 | Traditional batch process |

Sulfonylation to Form this compound

Once the 4-fluoro-2-nitrophenol or 4-fluoro-2-nitroaniline intermediate is obtained, the methanesulfonate ester can be prepared by sulfonylation:

Reaction with Methanesulfonyl Chloride : The phenolic or amino group is reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or pyridine under anhydrous conditions to form the methanesulfonate ester. This reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to control reactivity and avoid side products.

Reaction Monitoring and Purification : The progress is monitored by TLC, HPLC, or NMR. After completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography to isolate the pure this compound.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 4-Fluoro-2-nitroaniline synthesis | Microchannel reactor nitration of p-fluoroacetanilide with HNO3, hydrolysis | High yield (83–94%), safe, efficient |

| Ammonolysis of 3,4-difluoronitrobenzene with NH3, Cu2O catalyst | High purity >99%, industrially viable | |

| Batch nitration of fluoroacetanilide with HNO3/H2SO4 | Moderate yield (~78–87%) | |

| Sulfonylation | Reaction of 4-fluoro-2-nitrophenol or aniline with methanesulfonyl chloride in base | Formation of methanesulfonate ester |

化学反应分析

Types of Reactions: 4-Fluoro-2-nitrophenyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Nucleophilic substitution: Substituted phenyl derivatives.

Reduction: 4-Fluoro-2-aminophenyl methanesulfonate.

Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.

科学研究应用

Synthesis of Pharmaceuticals

4-Fluoro-2-nitrophenyl methanesulfonate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the epidermal growth factor receptor (EGFR). For instance, it is utilized in the preparation of Osimertinib, a drug used for treating non-small cell lung cancer (NSCLC) by inhibiting specific mutations of EGFR .

Table 1: Synthesis Pathways Involving this compound

| Compound Name | Application | Reference |

|---|---|---|

| Osimertinib | EGFR inhibitor for NSCLC | |

| AZD9291 | Selective EGFR inhibitor |

Biochemical Studies

In biochemical research, this compound is employed to study enzyme mechanisms and interactions. It acts as a substrate or inhibitor in various enzymatic reactions, allowing researchers to elucidate the roles of specific enzymes in metabolic pathways.

Table 2: Enzymatic Applications

| Enzyme Type | Role of Compound | Reference |

|---|---|---|

| Kinases | Inhibition studies | |

| Nitrating enzymes | Substrate for nitration |

Material Science

The compound is also investigated for its potential applications in material science, particularly in the development of polymeric materials with enhanced thermal and chemical stability due to the incorporation of fluorinated groups .

Case Study 1: Development of EGFR Inhibitors

A study focused on the synthesis of novel N-(4-fluoro-2-nitrophenyl)pyrimidin-2-amines demonstrated the effectiveness of using this compound as a key intermediate. The resulting compounds exhibited potent activity against various EGFR mutations associated with NSCLC, highlighting the compound's significance in cancer therapeutics .

Case Study 2: Mechanistic Insights into Enzyme Function

Research utilizing this compound as a substrate provided insights into the catalytic mechanisms of specific enzymes. The findings revealed how modifications to the nitrophenyl group could alter enzyme specificity and efficiency, contributing valuable knowledge to enzyme engineering efforts.

作用机制

The mechanism of action of 4-Fluoro-2-nitrophenyl methanesulfonate involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

相似化合物的比较

Structural and Functional Group Comparisons

The table below compares 4-fluoro-2-nitrophenyl methanesulfonate with three structurally related compounds:

Key Observations :

- Substituent Effects : The nitro group in this compound increases its electron-withdrawing capacity compared to the chloro analog (4-chloro-2-fluorophenyl methanesulfonate). This enhances its reactivity as a leaving group in nucleophilic aromatic substitution .

- Functional Group Diversity : Replacing the methanesulfonate group with an isocyanate (as in 4-fluoro-2-nitrophenyl isocyanate) shifts applications toward urea or carbamate synthesis, highlighting the role of functional groups in directing reactivity .

- Complexity vs. Simplicity: MMS, a simpler alkyl sulfonate, is widely used in toxicology to study DNA alkylation and genotoxicity, whereas the aromatic sulfonates (e.g., this compound) are tailored for synthetic versatility .

Reactivity and Stability

- Electron-Withdrawing Groups : The nitro group in the target compound stabilizes negative charge development during substitution reactions, facilitating faster reaction rates compared to the chloro analog .

- Comparative Toxicity: MMS induces DNA damage at 200 μM in p53-normalized studies, primarily via alkylation . this compound lacks direct toxicological data, but its nitro group may confer additional oxidative stress risks, akin to nitrophenyl compounds . Lead methanesulfonate (unrelated structurally but sulfonate-based) exhibits respiratory and neurotoxic effects, underscoring the variability in sulfonate toxicity profiles .

生物活性

4-Fluoro-2-nitrophenyl methanesulfonate (CAS No. 2010955-38-9) is an organic compound characterized by a fluorine atom and a nitro group on a phenyl ring, along with a methanesulfonate functional group. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 306.26 g/mol. This compound is notable for its potential applications in synthetic organic chemistry, particularly in bioconjugation and biomolecule immobilization.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the presence of the nitro and sulfonate groups. These groups can facilitate nucleophilic substitutions, making the compound useful in various biochemical applications.

Target of Action

Similar compounds have been identified as selective inhibitors of various kinases, including JAK1, which plays a crucial role in cell signaling pathways associated with growth and immune responses. If this compound acts similarly, it may inhibit kinase activity, leading to altered cellular functions.

Mode of Action

The compound likely binds to the ATP-binding pocket of kinases, preventing them from phosphorylating their substrates. This inhibition can halt cell proliferation and induce apoptosis, particularly in cancer cells with overactive signaling pathways.

Biological Properties

While specific biological activity data for this compound is limited, compounds with similar structural characteristics often exhibit significant biological properties, including:

- Antimicrobial Activity : Nitroaromatic compounds are known for their potential antimicrobial effects.

- Antitumor Activity : The unique combination of functional groups may contribute to antitumor properties, as seen in other nitro-substituted compounds.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and notable differences between this compound and related compounds:

| Compound Name | Structure Characteristics | Notable Differences |

|---|---|---|

| 4-Nitrophenyl methanesulfonate | Lacks fluorine substituent | More reactive due to absence of fluorine |

| 2-Fluoro-4-nitrophenol | Contains hydroxyl group instead of sulfonate | Hydroxyl group increases reactivity |

| 4-Fluorophenyl acetate | Acetate instead of sulfonate | Different leaving group affects reactivity |

| 3-Fluoro-2-nitroaniline | Amino group present | Alters biological activity significantly |

This comparative analysis highlights how the presence of both a nitro group and a fluorine atom may enhance the utility of this compound in synthetic applications compared to its analogs.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities of this compound:

- Antitumor Studies : Compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models. For instance, studies involving nitroaromatic derivatives demonstrated significant cytotoxic effects against various cancer cell lines under hypoxic conditions .

- Bioconjugation Applications : The compound's ability to facilitate bioconjugation has been explored in several studies, where it was used to immobilize biomolecules for diagnostic applications. The presence of the methanesulfonate group enhances its reactivity towards nucleophiles, making it suitable for such applications.

- Pharmacokinetics : Similar compounds have undergone pharmacokinetic profiling, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for predicting the behavior of this compound in biological systems.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Fluoro-2-nitrophenyl methanesulfonate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via sulfonylation of 4-fluoro-2-nitrophenol with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Key optimization parameters include:

- Molar ratios : Ensure a 1:1.2 molar ratio of phenol to methanesulfonyl chloride to drive the reaction to completion.

- Solvent selection : Use polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates.

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity. Monitor progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted aryl groups) and methanesulfonate methyl group (δ ~3.3 ppm).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent.

- IR spectroscopy : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S-O-C stretch) validate the sulfonate group.

- Mass spectrometry (ESI-TOF) : Molecular ion [M+H]⁺ at m/z ~249.0 (C₇H₅FNO₅S) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions compared to non-nitrated analogs?

- Methodology : The nitro group activates the aromatic ring via meta-directing effects, accelerating nucleophilic aromatic substitution (NAS) at the para-fluoro position. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can compare rate constants (k) with non-nitrated analogs. For example, the nitro group reduces activation energy by stabilizing transition states through resonance withdrawal. Computational DFT modeling (e.g., Gaussian 16) further elucidates charge distribution and transition-state geometries .

Q. What strategies can be employed to minimize hydrolysis of this compound during storage and experimental use?

- Methodology :

- Storage : Store under anhydrous conditions (desiccator with P₂O₅) at -20°C in amber vials to prevent photodegradation.

- Experimental handling : Use dry solvents (e.g., DCM with molecular sieves) and inert atmospheres (N₂/Ar).

- Stabilizers : Add 1–2 wt% hydroquinone to inhibit radical-mediated decomposition.

- Surface interactions : Avoid reactive surfaces (e.g., glassware can be silanized to reduce adsorption) .

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled when using this compound as a substrate in organic synthesis?

- Methodology :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor substitution by stabilizing ionic intermediates, while non-polar solvents may promote elimination.

- Temperature : Lower temperatures (0–25°C) disfavor elimination pathways.

- Catalysts : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity of alkali metal counterions in SNAr reactions.

- Leaving-group tuning : Compare with triflate (CF₃SO₃⁻) analogs, which exhibit higher reactivity but lower selectivity .

Q. What computational chemistry approaches are suitable for modeling the electronic structure and reaction mechanisms involving this compound?

- Methodology :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate molecular orbitals, Fukui indices for electrophilic/nucleophilic sites, and transition-state barriers.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using OPLS-AA force fields.

- COSMO-RS : Predict solubility parameters and partition coefficients for solvent optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。